![molecular formula C17H23F2N3O2 B5299261 N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299261.png)
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is thought to enhance the activity of GABA, an inhibitory neurotransmitter, and reduce the activity of glutamate, an excitatory neurotransmitter.
Biochemical and Physiological Effects:
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include reducing pain sensitivity, improving motor function, and reducing anxiety-like behavior. Additionally, N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is its specificity for the central nervous system. This makes it a useful tool for studying the effects of certain neurotransmitters on behavior and physiology. However, one limitation of using N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is its relatively low potency, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
There are several future directions for research on N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and to optimize its potency and specificity for use in lab experiments. Finally, research is needed to better understand the long-term effects of N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide use on behavior and physiology.
Synthesemethoden
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting intermediate is then further reacted with ethyl chloroformate and diethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic properties in various scientific research studies. One of the most notable applications of this compound is its use as a potential treatment for neuropathic pain. Studies have shown that N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can reduce pain sensitivity in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
4-N-(2,4-difluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-15-6-5-13(18)11-14(15)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWJVHFSXIIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,4-difluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.